molecular formula C5H11N3OS B14220359 2-(Dimethylamino)-2-oxoethyl carbamimidothioate CAS No. 778549-46-5

2-(Dimethylamino)-2-oxoethyl carbamimidothioate

Cat. No.: B14220359
CAS No.: 778549-46-5
M. Wt: 161.23 g/mol
InChI Key: IJYFZVVUOMHEEC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-oxoethyl carbamimidothioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, an oxoethyl group, and a carbamimidothioate moiety. Its distinct chemical properties make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-oxoethyl carbamimidothioate typically involves the reaction of dimethylamine with an appropriate oxoethyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-oxoethyl carbamimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used to oxidize the compound under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of substituted carbamimidothioate compounds.

Scientific Research Applications

2-(Dimethylamino)-2-oxoethyl carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-oxoethyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethanol
  • 2-(Dimethylamino)ethyl chloride

Uniqueness

Compared to similar compounds, 2-(Dimethylamino)-2-oxoethyl carbamimidothioate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

778549-46-5

Molecular Formula

C5H11N3OS

Molecular Weight

161.23 g/mol

IUPAC Name

[2-(dimethylamino)-2-oxoethyl] carbamimidothioate

InChI

InChI=1S/C5H11N3OS/c1-8(2)4(9)3-10-5(6)7/h3H2,1-2H3,(H3,6,7)

InChI Key

IJYFZVVUOMHEEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC(=N)N

Origin of Product

United States

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